molecular formula C10H13NOS B12679441 S-Phenyl propylthiocarbamate CAS No. 14467-75-5

S-Phenyl propylthiocarbamate

Cat. No.: B12679441
CAS No.: 14467-75-5
M. Wt: 195.28 g/mol
InChI Key: DYAUOMSHTYZRQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

S-Phenyl propylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . Another method is the Newman-Kwart rearrangement, which involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates .

Industrial Production Methods

Industrial production of this compound often relies on the reaction of primary amines with phosgene, followed by the addition of a thiol. This method, while effective, involves the use of hazardous materials and requires careful handling and safety measures .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl propylthiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates .

Mechanism of Action

The mechanism of action of S-Phenyl propylthiocarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This mechanism is particularly relevant in its use as an herbicide, where it inhibits key enzymes involved in plant growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-Phenyl propylthiocarbamate include other thiocarbamates such as thiobencarb, orbencarb, and molinate . These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its specific molecular structure, which imparts unique reactivity and biological activity. Its ability to form stable covalent bonds with enzyme active sites makes it particularly effective as an inhibitor .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

14467-75-5

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-phenyl N-propylcarbamothioate

InChI

InChI=1S/C10H13NOS/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

DYAUOMSHTYZRQS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)SC1=CC=CC=C1

Origin of Product

United States

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